(Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate
Description
(Z)-Ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate is a heterocyclic compound featuring a benzofuran-pyrazole hybrid scaffold with a cyanoacrylate ester moiety. This compound is synthesized through a multi-step process involving:
Formylation: The reaction of 2-acetylbenzofuran with phenylhydrazine yields a semihydrazone intermediate, which undergoes Vilsmeier–Haack formylation to produce 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde .
Cyanoacrylate Formation: The carbaldehyde intermediate reacts with malononitrile in refluxing ethanol to form the α,β-unsaturated cyanoacrylate ester. The Z-configuration is stabilized by intramolecular hydrogen bonding and steric effects during the condensation .
Key structural features include:
- Cyanoacrylate group: Acts as a Michael acceptor, enabling reactivity with nucleophiles (e.g., thiols or amines) .
- Ethyl ester: Improves solubility in organic solvents compared to free acids.
Properties
IUPAC Name |
ethyl (Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-2-28-23(27)17(14-24)12-18-15-26(19-9-4-3-5-10-19)25-22(18)21-13-16-8-6-7-11-20(16)29-21/h3-13,15H,2H2,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCRGXPAUJDBNS-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate typically involves multi-step organic reactions. One common method involves the condensation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the potential of benzofuran-pyrazole derivatives, including (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate, as antimicrobial agents. The compound exhibits significant activity against various bacterial strains, which is crucial in the context of rising antibiotic resistance. Research indicates that these compounds can inhibit DNA gyrase B, an essential enzyme for bacterial replication, making them promising candidates for the development of new antibiotics .
1.2 Anti-inflammatory Properties
The benzofuran moiety in the compound contributes to its anti-inflammatory effects. Studies have demonstrated that derivatives containing this structure can reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .
1.3 Antioxidant Properties
Compounds with the benzofuran-pyrazole structure have also shown antioxidant activity, which is beneficial for protecting cells from oxidative stress-related damage. This property is particularly relevant for developing therapeutic agents aimed at combating diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
Materials Science
2.1 Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of new polymeric materials. Its cyanoacrylate functional group allows for rapid polymerization, leading to materials with desirable mechanical properties. Such polymers could find applications in adhesives and coatings due to their strength and durability.
2.2 Photophysical Properties
The incorporation of benzofuran into polymer matrices has been studied for its photophysical properties, including fluorescence. These properties make it suitable for applications in optoelectronic devices and sensors, where light emission or absorption is critical .
Environmental Applications
3.1 Biodegradation Studies
Research into the environmental impact of this compound has led to investigations into its biodegradability. Understanding how this compound breaks down in natural environments is essential for assessing its ecological footprint and potential toxicity to aquatic life .
3.2 Soil Remediation
Due to its chemical properties, there is potential for utilizing this compound in soil remediation processes. Its ability to bind with various pollutants could facilitate the cleanup of contaminated sites by promoting the breakdown of hazardous substances .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes . The cyanoacrylate group can form covalent bonds with nucleophilic sites in proteins, further enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, aromatic systems, and functional groups, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Aromatic System Impact: Benzofuran vs. Naphthofuran: Naphthofuran analogs (e.g., compound from ) exhibit higher lipophilicity and UV absorbance due to extended conjugation, making them suitable for optical applications. In contrast, benzofuran derivatives prioritize metabolic stability and synthetic accessibility .
Functional Group Influence: Cyanoacrylate vs. Pyrazolone: Cyanoacrylates are more electrophilic, enabling covalent binding to enzymes (e.g., antimicrobial targets ), while pyrazolone derivatives (e.g., ) prioritize solubility and hydrogen-bonding interactions. Ethyl Ester vs. Hydroxy/Methyl Groups: Ethyl esters improve membrane permeability, whereas hydroxy groups (e.g., ) enhance water solubility and target affinity via hydrogen bonding .
Biological Activity Trends: Antimicrobial Activity: Benzofuran-pyrazole hybrids (e.g., target compound) inhibit DNA gyrase B, with MIC values <10 µg/mL against S. aureus . Antifungal Activity: Fluoroanilino derivatives (e.g., ) show moderate activity against C. albicans (IC₅₀: 25–50 µM) due to hydrogen-bonding interactions .
Biological Activity
(Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a benzofuran moiety, a phenyl group, and a pyrazole ring, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The IUPAC name of the compound is ethyl (Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate. The compound's unique structure allows it to interact with biological targets, making it a candidate for further investigation in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C23H17N3O3 |
| Molecular Weight | 401.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that compounds containing benzofuran and pyrazole moieties exhibit significant anticancer properties. The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors involved in cancer progression. For instance, studies have shown that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess this capability .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. In vitro studies have demonstrated that related pyrazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with their structural features, such as the presence of electron-withdrawing groups, which enhance their bioactivity .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Interaction : The benzofuran moiety is known to interact with DNA, potentially leading to apoptosis in malignant cells.
- Inflammatory Response Modulation : Similar compounds have shown anti-inflammatory effects, which could be beneficial in reducing tumor-associated inflammation .
Study 1: Anticancer Efficacy
A study conducted on pyrazole derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The derivatives were found to induce apoptosis through the activation of caspases, suggesting that this compound may exhibit similar effects.
Study 2: Antimicrobial Screening
In another investigation, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. Compounds structurally related to this compound displayed varying degrees of inhibition against E. coli and S. aureus, with some exhibiting MIC values as low as 31.25 µg/mL .
Q & A
Basic Questions
Q. What are the standard synthetic routes for (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate?
- Methodological Answer : The compound can be synthesized via a condensation reaction between a pyrazole-bearing benzofuran precursor and ethyl cyanoacetate. A typical approach involves refluxing reactants (e.g., substituted pyrazole derivatives and ethyl cyanoacetate) in methanol or THF with a catalyst like acetic acid. For example, analogous syntheses use triethylorthoformate to facilitate cyclocondensation, yielding cyanoacrylate derivatives after crystallization (e.g., ethanol recrystallization achieves 83% yield in similar systems) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups like the cyano (C≡N, ~2214 cm⁻¹) and ester carbonyl (C=O, ~1710 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms aromatic proton environments (e.g., benzofuran and phenyl substituents) and stereochemistry .
- X-ray crystallography : Resolves molecular geometry and Z-configuration, as demonstrated in structural studies of related pyrazole-cyanoacrylate derivatives .
Advanced Research Questions
Q. How can low yields in the condensation step during synthesis be addressed?
- Methodological Answer : Optimize reaction parameters:
- Solvent polarity : Use aprotic solvents (e.g., THF) to enhance nucleophilic attack .
- Catalyst selection : Replace acetic acid with Lewis acids (e.g., NaH) to improve reaction efficiency, as seen in benzofuran-phenol syntheses .
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiates coupling patterns and spatial proximities to assign ambiguous signals .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
- Purity checks : Use HPLC or TLC to confirm absence of byproducts .
Q. What strategies ensure stereochemical control of the Z-configuration?
- Methodological Answer :
- Steric effects : Bulky substituents on the pyrazole ring favor Z-isomer formation by hindering E-configuration adoption .
- Catalytic control : Chiral catalysts or templating agents can enforce desired stereochemistry during cyclization .
- Crystallographic validation : Confirm configuration via X-ray diffraction, as done for structurally analogous compounds .
Q. How to analyze intermolecular interactions in the crystal structure?
- Methodological Answer :
- X-ray diffraction : Resolve π-π stacking between aromatic rings and hydrogen-bonding networks (e.g., C–H···O/N interactions) .
- Hirshfeld surface analysis : Quantifies interaction types (e.g., van der Waals, hydrogen bonds) using software like CrystalExplorer .
Q. What reaction mechanisms govern the formation of the benzofuran-pyrazole core?
- Methodological Answer :
- Cascade sigmatropic rearrangements : A [3,3]-sigmatropic shift followed by aromatization constructs the benzofuran moiety, as demonstrated in natural product syntheses .
- Cyclocondensation : Pyrazole formation via nucleophilic attack of hydrazine derivatives on α,β-unsaturated carbonyl intermediates .
Q. How to validate Z-isomer dominance over E in the final product?
- Methodological Answer :
- NOE NMR : Detect spatial proximity between the cyano group and adjacent substituents to confirm Z-geometry .
- X-ray crystallography : Definitive proof via bond angle and torsion angle analysis, as applied in analogous crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
